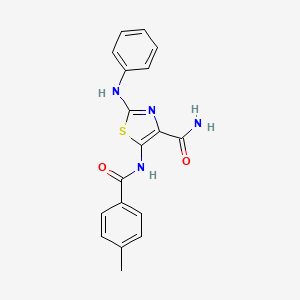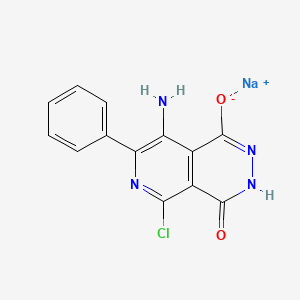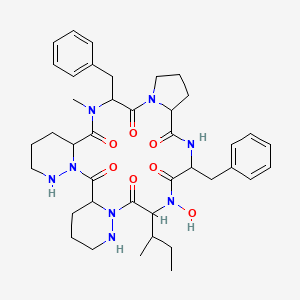
LAS191859
Vue d'ensemble
Description
LAS191859 is a potent antagonist of the CRTH2/DP2 receptor, which is involved in the inflammatory response. It has been studied for its potential use in treating conditions such as chronic asthma and systemic eosinophilia .
Applications De Recherche Scientifique
LAS191859 has several scientific research applications:
Chemistry: It is used as a tool compound to study the CRTH2/DP2 receptor and its role in inflammation.
Biology: It is used to investigate the biological pathways involved in eosinophil chemotaxis and shape change.
Medicine: It has potential therapeutic applications in treating chronic asthma and other inflammatory conditions.
Industry: It is used in the development of new anti-inflammatory drugs
Mécanisme D'action
LAS191859 exerts its effects by binding to the CRTH2/DP2 receptor, which is a G protein-coupled receptor involved in the inflammatory response. By antagonizing this receptor, this compound inhibits the binding of prostaglandin D2, thereby reducing eosinophil chemotaxis and shape change. This leads to a reduction in inflammation and associated symptoms .
Méthodes De Préparation
The synthesis of LAS191859 involves multiple steps, starting with the preparation of the core structure, which includes a pyrrolo[2,3-b]pyridine ring. The synthetic route typically involves the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups, such as the trifluoromethyl group and the cyclopropylcarbonyl group, are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to achieve the desired purity
Analyse Des Réactions Chimiques
LAS191859 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the compound
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
LAS191859 is unique in its high selectivity and potency for the CRTH2/DP2 receptor. Similar compounds include:
Fevipiprant: Another CRTH2 antagonist with similar applications in treating inflammatory conditions.
Ramatroban: A dual antagonist of the thromboxane A2 receptor and CRTH2 receptor.
This compound stands out due to its long receptor residence time, which translates into long-lasting in vivo efficacy .
Propriétés
IUPAC Name |
2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBYKYDRYYERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does LAS191859 interact with its target, CRTh2, and what are the downstream effects of this interaction?
A1: this compound acts as a CRTh2 antagonist, meaning it binds to the CRTh2 receptor and blocks the binding of its natural ligand, prostaglandin D2 (PGD2) []. This inhibition prevents the activation of downstream signaling pathways associated with CRTh2, including those involved in inflammation, allergic responses, and immune cell trafficking.
Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, specifically its relationship to its long-lasting in vivo efficacy?
A2: Research indicates that this compound exhibits a long receptor residence time, meaning it remains bound to the CRTh2 receptor for an extended period []. This prolonged binding contributes to its long-lasting in vivo efficacy, as it allows for sustained inhibition of CRTh2 signaling even after the drug concentration in the bloodstream has decreased. This characteristic is advantageous for therapeutic applications, potentially leading to a longer duration of action and reduced dosing frequency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

